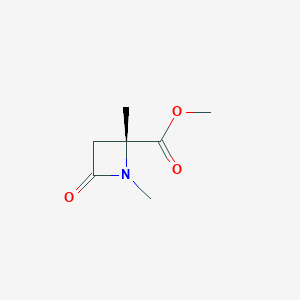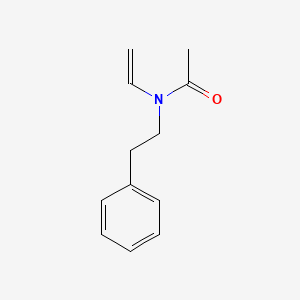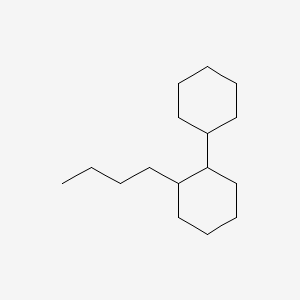
Ethanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a sulfonanilide group. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Acridine Moiety: The acridine nucleus is synthesized through a series of condensation reactions involving aromatic amines and aldehydes or ketones.
Introduction of the Acetamido Group: The acetamido group is introduced via acetylation of the amino group on the acridine ring.
Attachment of the Sulfonanilide Group: The sulfonanilide group is attached through a sulfonation reaction, where a sulfonyl chloride reacts with an aniline derivative.
Methoxylation: The methoxy group is introduced through methylation of the hydroxyl group on the aromatic ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are used for electrophilic substitution, while nucleophiles like hydroxide (OH⁻) and amines are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
Ethanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting replication and transcription. The sulfonanilide group enhances the binding affinity and specificity of the compound for its targets.
Comparaison Avec Des Composés Similaires
Ethanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride can be compared with other similar compounds, such as:
Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-: Similar structure but with a methane sulfonyl group instead of an ethane sulfonyl group.
Propanesulfonanilide, 4’-((3-acetamido-9-acridinyl)amino)-: Contains a propane sulfonyl group, leading to different chemical properties and reactivity.
Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-: Features a butane sulfonyl group, which affects its solubility and interaction with biological targets.
The uniqueness of Ethanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
71802-77-2 |
|---|---|
Formule moléculaire |
C24H25ClN4O4S |
Poids moléculaire |
501.0 g/mol |
Nom IUPAC |
N-[9-[4-(ethylsulfonylamino)-2-methoxyanilino]acridin-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C24H24N4O4S.ClH/c1-4-33(30,31)28-17-10-12-21(23(14-17)32-3)27-24-18-7-5-6-8-20(18)26-22-13-16(25-15(2)29)9-11-19(22)24;/h5-14,28H,4H2,1-3H3,(H,25,29)(H,26,27);1H |
Clé InChI |
LMVUAVACFUEPDU-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)

![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)

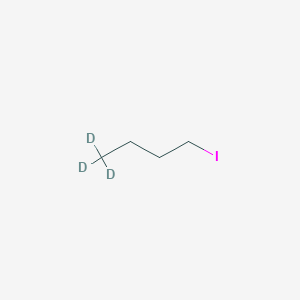
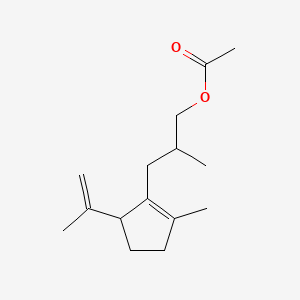
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)
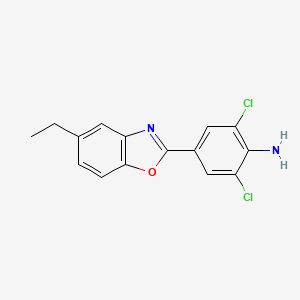
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
